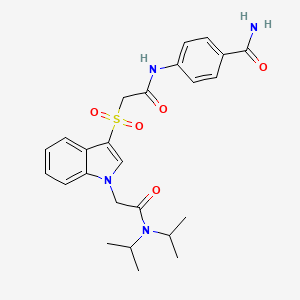![molecular formula C16H13N5O3 B2499641 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1797679-83-4](/img/structure/B2499641.png)
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide" is a derivative of the pyrazolopyrimidinyl acetamide family, which has been studied for its potential as a ligand for the Peripheral Benzodiazepine Receptor (PBR). PBR ligands are of interest due to their role in modulating steroid biosynthesis and their potential therapeutic applications in neurodegenerative diseases and cancer .
Synthesis Analysis
The synthesis of related 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides involves the variability of substituents at the 3-position of the pyrazolopyrimidinyl scaffold. The synthetic approach for these compounds has been reported, and it is likely that a similar method could be adapted for the synthesis of the compound . The synthesis of these compounds is crucial for the subsequent biological evaluation and structure-activity relationship (SAR) studies .
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidinyl acetamides is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is essential for the binding to PBR. The substituents on the pyrimidine moiety, particularly at the 3-position, are significant for the affinity and selectivity towards PBR over the central benzodiazepine receptor (CBR). The 3D-QSAR model proposed in the literature helps to understand the impact of different substitutions on the acetamide moiety and their role in receptor binding .
Chemical Reactions Analysis
The chemical reactivity of pyrazolopyrimidinyl acetamides is influenced by the functional groups attached to the core structure. The acetamide group, in particular, is a key moiety for the biological activity of these compounds. The interaction of these compounds with PBR can lead to the modulation of steroid biosynthesis, as observed in C6 glioma cells. The ability of these compounds to stimulate steroid biosynthesis is an important aspect of their chemical reactivity in a biological context .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidinyl acetamides, such as solubility, stability, and lipophilicity, are important for their biological activity and pharmacokinetic profile. These properties are influenced by the nature of the substituents on the pyrazolopyrimidine core and the acetamide moiety. High-affinity ligands for PBR, as mentioned in the literature, have been tested for their ability to stimulate steroid biosynthesis, which is indicative of their functional properties in a biological system .
Applications De Recherche Scientifique
Radioligand Development for PET Imaging
Pyrazolo[1,5-a]pyrimidineacetamides have been highlighted for their selectivity as ligands of the translocator protein (18 kDa), with specific compounds designed for in vivo imaging using positron emission tomography (PET). This includes the development and synthesis of radiolabeled compounds for neurological and oncological research, exemplified by [18F]DPA-714, a compound designed for PET imaging to investigate neuroinflammation and other brain disorders (Dollé et al., 2008).
Antitumor and Antimicrobial Activities
Studies have explored the use of pyrazolo[1,5-a]pyrimidines and related derivatives for their antitumor and antimicrobial activities. For example, novel N-arylpyrazole-containing enaminones have been synthesized and found to exhibit cytotoxic effects comparable to standard treatments like 5-fluorouracil against various cancer cell lines, as well as demonstrating antimicrobial activities (Riyadh, 2011).
Insecticidal Properties
Research has also been conducted on the synthesis of heterocycles incorporating the pyrazolo[1,5-a]pyrimidine moiety for insecticidal purposes. Such compounds have been evaluated for their effectiveness against pests like the cotton leafworm, Spodoptera littoralis, showing potential applications in agricultural pest management (Fadda et al., 2017).
Ligands for Peripheral Benzodiazepine Receptors
Another significant application area includes the development of pyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective ligands for peripheral benzodiazepine receptors (PBRs), which are of interest for diagnosing and treating neurological disorders. These compounds have been synthesized and evaluated for their binding affinity and selectivity towards PBRs, providing insights into the structural features required for high affinity and selectivity (Selleri et al., 2005).
Propriétés
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-10-6-14-17-7-11(8-21(14)19-10)18-15(22)9-20-12-4-2-3-5-13(12)24-16(20)23/h2-8H,9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUSDKVTOZNKOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2499558.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2499563.png)
![N-(5-chloro-2-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2499564.png)
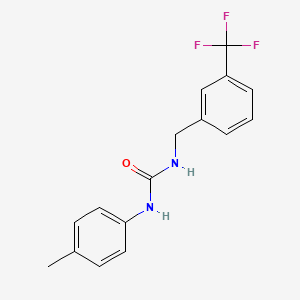
![2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2499569.png)
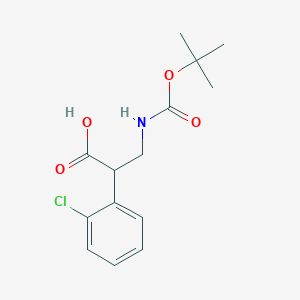
![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2499572.png)
![Cyclohexyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2499574.png)
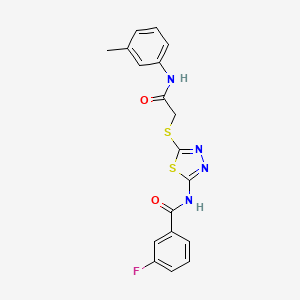
![N-(5-(1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2499576.png)
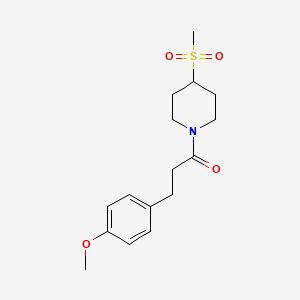
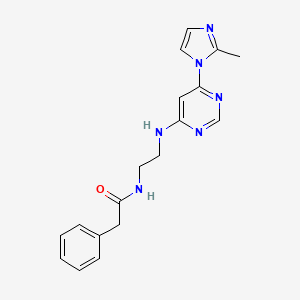
![2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione](/img/structure/B2499579.png)
